molecular formula C17H20N2O4S B2713728 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034425-69-7

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2713728
CAS No.: 2034425-69-7
M. Wt: 348.42
InChI Key: RQVIFPQFLKXKHV-UHFFFAOYSA-N
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Description

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H20N2O4S and a molecular weight of 348.42. This compound is known for its unique structure, which includes an oxazolidine-2,4-dione ring and an azetidin-3-yl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves multiple steps. One common method includes the reaction of 4-(isopropylthio)benzaldehyde with azetidin-3-one in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with oxazolidine-2,4-dione under controlled conditions to yield the final product.

Industrial production methods for this compound typically involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-yl group, where nucleophiles like amines or thiols replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and product formation .

Scientific Research Applications

3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating bacterial infections and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan production, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

When compared to similar compounds, 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its unique combination of an oxazolidine-2,4-dione ring and an azetidin-3-yl group. Similar compounds include:

    3-(1-(2-(4-(Methylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: This compound has a similar structure but with a methylthio group instead of an isopropylthio group, which may result in different biological activities.

    3-(1-(2-(4-(Ethylthio)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: The presence of an ethylthio group can also influence the compound’s reactivity and interactions with biological targets.

These comparisons highlight the importance of substituent groups in determining the properties and applications of these compounds.

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11(2)24-14-5-3-12(4-6-14)7-15(20)18-8-13(9-18)19-16(21)10-23-17(19)22/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVIFPQFLKXKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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